L-beta-Homoalanine hydrochloride

Descripción

Propiedades

IUPAC Name |

(3S)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974155 |

Source

|

| Record name | 3-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58610-41-6 |

Source

|

| Record name | 3-Aminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58610-41-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-beta-Homoalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of L-beta-Homoalanine hydrochloride, an amino acid derivative of interest in pharmaceutical development and biochemical research.

Chemical Structure and Properties

This compound, systematically known as (3S)-3-aminobutanoic acid hydrochloride, is an alanine (B10760859) derivative with the amino group attached to the beta-carbon.[1][2][3] This structural feature distinguishes it from its alpha-amino acid counterpart, alanine. The hydrochloride salt form enhances its stability and solubility.

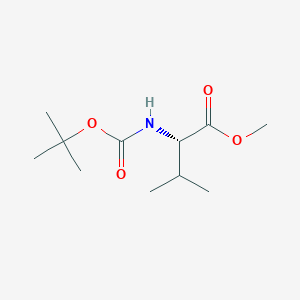

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-aminobutanoic acid hydrochloride | [3] |

| Synonyms | L-β-HomoAla-OH·HCl, (S)-3-Aminobutyric acid hydrochloride | [4] |

| CAS Number | 58610-41-6 | [4][5] |

| Molecular Formula | C₄H₉NO₂·HCl | [4] |

| Molecular Weight | 139.58 g/mol | [1][4] |

| Appearance | White to off-white powder | [4][5] |

| Purity | ≥ 97-98% (NMR) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][5] |

| Storage Temperature | Room temperature or 0-8°C, under inert atmosphere | [4][5] |

| Optical Rotation | [a]D²⁵ = +22 ± 2º (c=1 in H₂O) | [4] |

| InChI Key | UHYVVUABAWKTJJ-DFWYDOINSA-N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

This protocol is adapted from a reported method involving a Michael addition followed by enzymatic resolution and hydrolysis.[6]

Materials:

-

Ethyl crotonate

-

Lipase (B570770) from Candida antarctica B (CAL-B), immobilized

-

Methyl tert-butyl ether (MTBE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium hydroxide (B78521) (NaOH) solution (1 M and 0.1 M)

-

Ion exchange resin (e.g., Merck-III)

-

Hydrochloric acid (HCl) solution (1 M)

Procedure:

-

Michael Addition: In a round-bottom flask, heat a mixture of ethyl crotonate and benzylamine at 60°C for 30 hours. Monitor the reaction's completion via ¹H-NMR spectroscopy.[6]

-

Enzymatic Resolution: Add immobilized CAL-B lipase to the reaction mixture and stir at 60°C for 16 hours.[6] Completion is monitored by ¹H-NMR.

-

Extraction: Filter to remove the enzyme. Wash the mixture with MTBE. The organic solution is then washed with saturated NaHCO₃ solution.[6]

-

Hydrolysis: Add 1 M NaOH solution to the organic layer and stir at room temperature for 16 hours.[6]

-

Purification: Separate the aqueous layer. Add ion exchange resin and stir for one hour. Wash the resin with water.[6]

-

Elution and Isolation: Elute the product from the resin using 1 M HCl solution. Evaporate the hydrochloric acid solution under reduced pressure to obtain this compound.[6]

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure and assessing the purity of this compound.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H-NMR and ¹³C-NMR spectra.

-

Typical ¹H-NMR signals would correspond to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, with chemical shifts and coupling patterns characteristic of the (S)-3-aminobutanoic acid structure.

-

The purity can be estimated by integrating the signals corresponding to the product and comparing them to any impurity signals.[4]

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry and biochemistry.[4]

-

Peptide Synthesis: It is used to synthesize peptidomimetics and other modified peptides. Its incorporation can enhance the stability against enzymatic degradation and improve the pharmacokinetic properties of therapeutic peptides.[4]

-

Pharmaceutical Development: This compound is a precursor for synthesizing molecules with therapeutic potential, such as compounds for the treatment of Hepatitis B Virus (HBV) infection.[6]

-

Neuroscience Research: It is employed in studies related to neurotransmitter function and neuronal signaling.[4]

Caption: Logical workflow of this compound in drug development.

References

L-beta-Homoalanine Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of L-beta-Homoalanine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Core Chemical and Physical Properties

This compound is an amino acid derivative recognized for its utility in enhancing the stability and bioactivity of peptides.[1] Its structural characteristics make it a valuable building block in the development of novel therapeutic agents. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 58610-41-6 | [1] |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 98% (NMR) | [1] |

| Optical Rotation | [a]D25 = +22 ± 2º (C=1 in H₂O) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

| Storage Temperature | 0-8°C or Inert atmosphere, Room Temperature | [1][2] |

| IUPAC Name | (3S)-3-aminobutanoic acid hydrochloride | |

| Synonyms | L-β-HomoAla-OH·HCl, (S)-3-Aminobutyric acid hydrochloride | [1] |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of ethyl crotonate and benzylamine (B48309).[4]

Materials:

-

Ethyl crotonate

-

Benzylamine

-

Lipase (B570770) from Candida antarctica B (CAL-B), immobilized

-

Methyl tert-butyl ether (MTBE)

-

Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Sodium Hydroxide (NaOH) solution (1 M and 0.1 M)

-

Ion exchange resin (Merck-III)

-

Hydrochloric acid (HCl) aqueous solution (1 M)

-

Diethylamine

-

Ethyl acetate

-

2-propanol

Procedure:

-

In a 5 mL round-bottom flask, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (44 mmol, 481 mL).

-

Heat the mixture at 60°C and stir for 30 hours. The progress of this Michael addition reaction can be monitored by ¹H-NMR spectroscopy.[4]

-

Add immobilized CAL-B lipase (100 mg) to the reaction mixture.

-

Continue stirring at 60°C for an additional 16 hours. Monitor the reaction's completion via ¹H-NMR spectroscopy.[4]

-

Filter the mixture to separate the immobilized enzyme.

-

Wash the reaction mixture with MTBE (20 mL).

-

Wash the resulting organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL).

-

Add a 1 M NaOH solution (14.4 mL) to the organic layer.

-

Stir the mixture at room temperature for 16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.[4]

-

Separate the aqueous layer. Extract the organic phase three times with a 0.1 M NaOH aqueous solution (1 mL).

-

Add ion exchange resin (14.4 g) to the combined aqueous layers and stir for one hour.

-

Wash the mixture with water (40 mL).

-

Elute the final product with a 1 M HCl aqueous solution (70 mL).

-

Evaporate the hydrochloric acid solution under reduced pressure at 60°C to obtain this compound.[4]

Analytical Protocol: HPLC with Pre-column Derivatization

Amino acids like L-beta-Homoalanine are often analyzed by reverse-phase HPLC following a derivatization step to enhance detection.[5][6] A common method involves derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Materials:

-

This compound standard or sample

-

Sodium borate (B1201080) buffer (0.4 M, pH 8.5)

-

FMOC-Cl solution (4.0 mg/mL in a suitable organic solvent like acetone)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Prepare a standard or sample solution of this compound.

-

In a vial, mix 100 µL of the standard or sample solution with 500 µL of 0.4 M sodium borate buffer (pH 8.5).[6]

-

Add 500 µL of the FMOC-Cl solution.[6]

-

Allow the reaction to proceed at room temperature for a set time (e.g., 20 minutes) to form the FMOC-amino acid derivative.[5]

-

Transfer the derivatized sample to an HPLC autosampler vial for analysis.[6]

-

Inject the sample into the HPLC system.

-

Separate the components using a suitable gradient elution on a reversed-phase C18 column.

-

Detect the FMOC-derivatized L-beta-Homoalanine using a fluorescence detector.

-

Quantify the amount of L-beta-Homoalanine by comparing the peak area to that of a known standard.

Applications and Biological Significance

This compound is a versatile compound with applications primarily in pharmaceutical development and biochemical research.[1]

-

Peptide Synthesis: It serves as a crucial building block in synthesizing peptides with enhanced stability and biological activity.[1] Its unique structure can be leveraged to improve the pharmacokinetic properties of therapeutic peptides.[1]

-

Pharmaceutical Development: This compound has been identified as a potential component in the preparation of drugs for treating Hepatitis B Virus (HBV) infection.[4]

-

Neuroscience Research: It is utilized in studies related to neurotransmitter function and neuronal signaling.[1]

-

Chiral Auxiliary: It is also explored for its use as a chiral auxiliary in asymmetric synthesis.[1]

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

References

(S)-3-Aminobutyric Acid Hydrochloride: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminobutyric acid hydrochloride, the hydrochloride salt of the S-enantiomer of β-aminobutyric acid, is a compound of significant interest in neuroscience and pharmacology. As a gamma-aminobutyric acid (GABA) analogue, it holds potential for modulating the principal inhibitory neurotransmitter systems in the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological significance of (S)-3-Aminobutyric acid hydrochloride, with a focus on its mechanism of action, relevant signaling pathways, and potential therapeutic applications. This document synthesizes available data to offer a resource for researchers and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through ionotropic GABAA receptors and metabotropic GABAB receptors.[1] The modulation of the GABAergic system is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2]

(S)-3-Aminobutyric acid is a chiral molecule and a structural analogue of GABA.[3][4] Its hydrochloride salt is a common form used in research and development due to its stability and solubility. This guide explores the biological functions and significance of this specific enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Aminobutyric acid and its hydrochloride salt is presented in Table 1.

| Property | (S)-3-Aminobutyric Acid | (S)-3-Aminobutyric Acid Hydrochloride |

| Molecular Formula | C4H9NO2 | C4H10ClNO2 |

| Molecular Weight | 103.12 g/mol [4] | 139.58 g/mol |

| CAS Number | 3775-72-2[4] | 58610-41-6 |

| Appearance | White powder[5] | Solid |

| Solubility | Soluble in water | Soluble in water |

Mechanism of Action and Biological Significance

(S)-3-Aminobutyric acid primarily exerts its biological effects through interaction with the GABAergic system, particularly as an agonist at GABAB receptors.

GABAB Receptor Activation

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[6] Activation of GABAB receptors by an agonist such as (S)-3-Aminobutyric acid initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[8][9] Simultaneously, it inhibits high-voltage activated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[9]

These actions collectively contribute to a reduction in neuronal excitability, which is the basis for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

Potential Therapeutic Applications

-

Epilepsy: By enhancing inhibitory neurotransmission, (S)-3-Aminobutyric acid and other GABAB agonists have the potential to suppress seizure activity.[2]

-

Anxiety Disorders: The anxiolytic effects of compounds that enhance GABAergic function are well-established, suggesting a potential role for (S)-3-Aminobutyric acid in the treatment of anxiety.

-

Neuropathic Pain: Modulation of GABAB receptors has been shown to be effective in certain models of neuropathic pain.

Quantitative Data

| Compound | Receptor Target | Assay Type | Value | Reference |

| GABA | GABAB | IC50 | 25.0 nM | [10] |

| Baclofen | GABAB | IC50 | 35.0 - 50.0 nM | [10] |

| Baclofen | GABAB | Ki | 6000.0 nM | [10] |

Note: The data presented are for comparative purposes and may not be directly representative of the activity of (S)-3-Aminobutyric acid hydrochloride.

Signaling Pathways

The primary signaling pathway modulated by (S)-3-Aminobutyric acid is the GABAB receptor signaling cascade.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. (S)-3-Aminobutyric acid | CymitQuimica [cymitquimica.com]

- 4. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-AMINOBUTYRIC ACID | 3775-72-2 [chemicalbook.com]

- 6. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Age-Dependent Regulation of Acetylcholine Release at the Neuromuscular Junction Mediated by GABA [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Activation and modulation of neuronal K+ channels by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Unraveling the Biological Role of L-beta-Homoalanine Hydrochloride: A Review of Current Knowledge

Researchers in drug discovery and peptide therapeutics are exploring the utility of non-natural amino acids to enhance the properties of bioactive peptides. Among these, L-beta-Homoalanine hydrochloride, a synthetic derivative of the amino acid alanine, has garnered interest as a building block in peptide synthesis. However, a comprehensive understanding of its direct mechanism of action within biological systems remains largely uncharted territory, with current literature primarily focusing on its application in the synthesis of novel therapeutic agents rather than its intrinsic biological activity.

This compound is recognized for its unique structural characteristics, which can be leveraged to modify peptide stability and bioactivity.[1] Its incorporation into peptide chains can influence their conformation and resistance to enzymatic degradation, thereby potentially improving their pharmacokinetic profiles.[2] This has led to its use in pharmaceutical development and neuroscience research, where it is employed in the creation of peptides targeting specific biological pathways and in studies concerning neurotransmitter function.[1]

Despite its application in these fields, detailed investigations into the specific molecular targets and signaling pathways directly modulated by this compound are not extensively documented in publicly available research. The current body of evidence does not provide specific quantitative data, such as binding affinities or half-maximal inhibitory concentrations (IC50), that would elucidate its direct interactions with biological macromolecules.

General Applications and Research Context

The primary application of this compound is as a component in peptide synthesis.[1][3] Researchers utilize it to create structurally diverse peptides with potentially enhanced therapeutic properties.[2] Its role is largely passive, contributing to the overall structure and function of the final peptide rather than acting as a standalone bioactive molecule.

In the broader context of amino acid derivatives, related compounds like beta-alanine (B559535) have well-defined biological roles. Beta-alanine, for instance, is a precursor to the dipeptide carnosine, which plays a role in pH buffering in muscle cells and acts as a neurotransmitter.[4][5] However, it is crucial to distinguish this compound from beta-alanine, as their structural differences likely lead to distinct biological activities, or lack thereof.

The Path Forward: A Need for Mechanistic Studies

The absence of detailed mechanistic studies on this compound highlights a significant gap in the current understanding of this synthetic amino acid. Future research should be directed towards elucidating its potential biological targets and downstream effects. Standard experimental protocols, such as radioligand binding assays, enzyme inhibition assays, and cell-based signaling pathway analysis, would be instrumental in uncovering its mechanism of action.

Experimental Workflow for Investigating the Mechanism of Action of this compound

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Without such foundational research, this compound will continue to be viewed primarily as a tool for peptide chemists rather than a compound with its own distinct biological narrative. The scientific community awaits dedicated studies to unlock the potential mechanisms of action of this and other synthetic amino acids, which could open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of L-beta-Homoalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-Homoalanine hydrochloride, a non-proteinogenic β-amino acid, has garnered significant interest within the scientific community, particularly in the realms of peptide synthesis and drug development. Its unique structural properties, featuring an additional methylene (B1212753) group in its backbone compared to its α-amino acid counterpart, L-alanine, confer novel conformational characteristics and metabolic stability to peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the historical context of β-amino acids, the synthesis of this compound through various chemical and enzymatic methodologies, and its application in synthetic workflows. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the field.

Historical Context: The Emergence of β-Amino Acids

The formal discovery and characterization of the first few α-amino acids date back to the early 19th century. For instance, asparagine was isolated in 1806, and glycine (B1666218) and leucine (B10760876) were discovered in 1820. The journey into the world of β-amino acids began later, with β-alanine being one of the first to be identified as a component of carnosine in the early 20th century. While the precise historical details of the first synthesis of L-beta-Homoalanine ((S)-3-aminobutanoic acid) are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of β-amino acid synthesis methodologies that gained momentum throughout the 20th century. The pursuit of novel peptide structures with enhanced biological activity and resistance to enzymatic degradation has been a primary driver for the synthesis of a diverse array of β-amino acids, including L-beta-Homoalanine.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies, including chemical synthesis with enzymatic resolution, asymmetric synthesis, and biosynthesis. Each method offers advantages and disadvantages concerning yield, scalability, cost, and environmental impact.

Chemical Synthesis Followed by Enzymatic Resolution

A common and effective method for producing this compound involves the chemical synthesis of a racemic mixture of 3-aminobutanoic acid, followed by the enzymatic resolution of an appropriate derivative to isolate the desired L-enantiomer. A well-documented approach utilizes the reaction of ethyl crotonate and benzylamine (B48309).

Experimental Protocol: Synthesis from Ethyl Crotonate and Benzylamine with Enzymatic Resolution [1]

-

Michael Addition: In a round-bottom flask, ethyl crotonate (20 mmol) and benzylamine (44 mmol) are heated at 60°C and stirred for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy.

-

Enzymatic Resolution: Lipase from Candida antarctica B (CAL-B) (100 mg) is added to the reaction mixture, which is then stirred at 60°C for an additional 16 hours. This step facilitates the enantioselective acylation of one of the enantiomers.

-

Workup and Separation: The immobilized enzyme is removed by filtration. The filtrate is washed with methyl tert-butyl ether (MTBE). The organic solution is then washed with a saturated aqueous solution of NaHCO₃ to separate the desired (S)-3-aminobutanoic acid derivative from the acylated (R)-enantiomer.

-

Hydrolysis: A solution of NaOH (1 M) is added to the organic layer containing the (S)-enantiomer derivative, and the mixture is stirred at room temperature for 16 hours to hydrolyze the ester.

-

Purification: The aqueous layer is separated and treated with an ion-exchange resin.

-

Salt Formation: The desired L-beta-Homoalanine is eluted from the resin with an aqueous solution of HCl (1 M). The solution is then evaporated under reduced pressure to yield this compound.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to enantiomerically pure L-beta-Homoalanine by employing chiral auxiliaries or catalysts. These methods circumvent the need for resolving a racemic mixture, often leading to higher overall yields of the desired stereoisomer. One strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated ester.

Biosynthesis

Biosynthetic routes offer an environmentally friendly alternative to chemical synthesis. These methods typically involve the use of whole cells or isolated enzymes to catalyze the production of the target molecule. For instance, L-aspartate-α-decarboxylase is a key enzyme in the biosynthesis of β-alanine from L-aspartic acid. While not a direct synthesis of L-beta-Homoalanine, similar enzymatic approaches could be developed. The enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using a recombinant aromatic L-amino acid transaminase highlights the potential of biocatalysis in producing non-proteinogenic amino acids with high enantiomeric purity.

Comparison of Synthesis Methods

The choice of synthesis method depends on various factors, including the desired scale of production, cost considerations, and available expertise. The following table summarizes the key quantitative parameters of different approaches.

| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| Chemical Synthesis with Enzymatic Resolution | Ethyl crotonate, Benzylamine, Lipase CAL-B | 91.0% (product-related conversion in Michael addition) | >99% | High enantiopurity, well-established method | Multi-step process, requires separation of enantiomers |

| Asymmetric Synthesis | Chiral auxiliaries or catalysts | Varies depending on catalyst/auxiliary | Often >95% | Direct synthesis of the desired enantiomer, potentially fewer steps | Chiral reagents can be expensive, optimization may be required |

| Biosynthesis (Whole-cell/Enzymatic) | Engineered microorganisms or isolated enzymes (e.g., transaminases) | Can be high (>90%) | Often >99% | "Green" chemistry, high stereoselectivity | Requires development of specific biocatalysts, potential for substrate/product inhibition |

Application in Peptide Synthesis: A Workflow

L-beta-Homoalanine is a valuable building block in peptide synthesis, where its incorporation can lead to peptides with enhanced stability against proteolytic degradation and unique conformational properties. The most common method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow: Incorporation of Fmoc-L-beta-Homoalanine into a Peptide via SPPS

The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected L-beta-Homoalanine residue into a growing peptide chain on a solid support.

Caption: Workflow for the incorporation of Fmoc-L-beta-Homoalanine in SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: The incoming Fmoc-L-beta-Homoalanine is pre-activated with a coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The mixture is agitated to facilitate the coupling reaction.

-

Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat: This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and other biologically active molecules. While its specific historical discovery is not as clearly chronicled as that of the proteinogenic amino acids, its importance has grown with the advancement of synthetic methodologies. The availability of multiple synthetic routes, including chemical synthesis with enzymatic resolution and asymmetric synthesis, provides researchers with a range of options to access this important compound. The ability to incorporate L-beta-Homoalanine into peptides using established techniques like SPPS opens up exciting avenues for the development of new therapeutics with improved stability and unique structural features. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of L-beta-Homoalanine in their work.

References

The Structural Influence of L-beta-Homoalanine Hydrochloride on Peptide Secondary Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and materials science to modulate conformational preferences, enhance proteolytic stability, and fine-tune biological activity. L-beta-homoalanine, an unnatural amino acid with an additional methylene (B1212753) group in its backbone, presents a unique tool for influencing peptide secondary structure. This technical guide provides a comprehensive overview of the anticipated role of L-beta-homoalanine hydrochloride in shaping peptide conformations, specifically its impact on the formation and stability of α-helices and β-sheets. Due to a paucity of specific experimental data for L-beta-homoalanine, this guide leverages findings from studies on the closely related β-alanine and other β-amino acids to infer its structural effects. Detailed experimental protocols for the synthesis of β-amino acid-containing peptides and their structural analysis via Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are provided, alongside illustrative diagrams of these workflows.

Introduction to L-beta-Homoalanine and its Significance

L-beta-Homoalanine, systematically known as (S)-3-aminobutanoic acid, is a chiral β-amino acid. Its hydrochloride salt is a stable, solid form commonly used in peptide synthesis. The key structural feature of L-beta-homoalanine is the extension of the peptide backbone by one methylene unit compared to its α-amino acid counterpart, L-alanine. This seemingly minor alteration introduces significant conformational flexibility and alters the hydrogen-bonding patterns that dictate the formation of secondary structures.

The incorporation of β-amino acids like L-beta-homoalanine into peptides can lead to several desirable properties:

-

Enhanced Proteolytic Stability: The unnatural peptide bond is often resistant to cleavage by endogenous proteases, leading to a longer in vivo half-life.

-

Novel Secondary Structures: β-amino acids can induce unique helical and sheet-like conformations not accessible to α-peptides.

-

Modulation of Biological Activity: By altering the three-dimensional arrangement of side chains, the binding affinity and selectivity of peptides for their biological targets can be precisely controlled.

This guide will explore the fundamental principles governing the structural impact of L-beta-homoalanine on peptide architecture.

Influence of L-beta-Homoalanine on α-Helical Structures

The canonical α-helix is characterized by a tight helical turn with 3.6 residues per turn and is stabilized by i, i+4 hydrogen bonds. The introduction of a β-amino acid, such as L-beta-homoalanine, disrupts this regular pattern. The additional methylene group in the backbone extends the distance between consecutive residues, making the formation of the i, i+4 hydrogen bonds sterically unfavorable.

Instead, peptides composed entirely of β-amino acids are known to form various helical structures, with the 14-helix being one of the most common. The 14-helix is characterized by a 14-membered hydrogen-bonded ring formed between the C=O of residue i and the N-H of residue i+3. It is anticipated that the incorporation of L-beta-homoalanine would favor the formation of such β-peptide helical structures rather than canonical α-helices.

Even a single incorporation of L-beta-homoalanine within an α-helical sequence is expected to introduce a "kink" or disruption in the helix. The extent of this disruption would depend on the position of the substitution and the surrounding sequence.

Role of L-beta-Homoalanine in β-Sheet Formation

β-sheets are formed by the alignment of extended peptide chains, stabilized by inter-strand hydrogen bonds. The incorporation of β-amino acids can have a more nuanced effect on β-sheet stability compared to α-helices. While the extended conformation of a β-strand can accommodate the longer backbone of a β-amino acid, the precise geometry of the hydrogen bonding network will be altered.

Studies on peptides containing β-alanine have shown that they can be incorporated into β-sheet structures. However, the registration of the hydrogen bonds between strands may be shifted, and the overall planarity of the sheet can be affected. The methyl side chain of L-beta-homoalanine, being small and non-polar, is not expected to sterically hinder its participation in a β-sheet. In fact, alanine (B10760859) itself has a high propensity to form β-sheets. It is plausible that L-beta-homoalanine could act as a β-sheet promoter, potentially with altered inter-strand distances and geometries.

Quantitative Analysis of Secondary Structure

The following tables summarize representative quantitative data from studies on peptides containing β-alanine, which serve as a proxy for the expected behavior of L-beta-homoalanine-containing peptides.

Table 1: Circular Dichroism (CD) Spectroscopy Data for β-Alanine Containing Peptides

| Peptide Sequence | Solvent | Secondary Structure | Key CD Features (nm) | Reference |

| cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) | Acetonitrile | γ-turns | - | [1] |

| N-alkyl-β-alanine oligomers | Acetonitrile | Ordered, likely helical | Length-dependent ellipticity | [2] |

Table 2: NMR Spectroscopy Data for β-Alanine Containing Peptides

| Peptide Sequence | Solvent | Key NMR Observables | Inferred Conformation | Reference |

| cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) | CD3CN | Two-fold symmetry, consistent with solid state | γ-turns | [1] |

| cyclo-(Pro-Phe-β-Ala-Phe-Phe-β-Ala) | DMSO | cis-trans isomerism around β-Ala-Pro bond | β-turns | [3] |

Table 3: X-ray Crystallography Data for β-Alanine Containing Peptides

| Peptide Sequence | Space Group | Key Structural Features | Reference |

| cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) | P2(1)2(1)2(1) | Intramolecular C7 hydrogen bonds, γ-turns | [1] |

| cyclo-(Pro-Phe-β-Ala-Phe-Phe-β-Ala) | P2(1) | cis β-Ala-Pro peptide bond, pseudo type I and type I β-turns | [3] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a β-amino acid.

Figure 1: Workflow for Solid-Phase Peptide Synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Figure 2: Workflow for CD Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Figure 3: Workflow for NMR Spectroscopy Analysis.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Figure 4: Workflow for X-ray Crystallography.

Conclusion and Future Directions

The incorporation of this compound into peptides offers a promising avenue for the design of novel therapeutics and biomaterials with enhanced stability and tailored conformations. Based on the available data for related β-amino acids, it is anticipated that L-beta-homoalanine will act as a disruptor of canonical α-helical structures and a potential modulator of β-sheet formation, likely inducing unique turn and helical motifs.

The lack of specific experimental data for peptides containing L-beta-homoalanine highlights a critical knowledge gap. Future research should focus on the synthesis and detailed structural characterization of a series of peptides with systematic L-beta-homoalanine substitutions. Such studies, employing the techniques outlined in this guide, will be invaluable for elucidating the precise conformational preferences of this intriguing amino acid and unlocking its full potential in peptide design. This will enable a more rational and predictable approach to the development of next-generation peptide-based drugs and materials.

References

Comprehensive literature review on L-beta-Homoalanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and drug development. As a beta-amino acid, its structure, featuring the amino group on the beta-carbon, imparts unique conformational properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and applications, with a particular emphasis on its role as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58610-41-6 | [1] |

| Molecular Formula | C4H10ClNO2 | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Synonyms | (S)-3-Aminobutanoic acid hydrochloride, H-β-HomoAla-OH·HCl | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described in the literature.[4] The process begins with a Michael addition reaction, followed by enzymatic resolution and subsequent hydrolysis and purification steps.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Thermal Michael Addition

-

In a 5 mL round-bottom flask equipped with a glass stopper, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (B48309) (44 mmol, 4.81 mL).

-

Heat the reaction mixture to 60°C and stir for 30 hours.

-

Monitor the reaction progress by ¹H-NMR spectroscopy. Expect a conversion of approximately 93.0%.

Step 2: Enzymatic Kinetic Resolution

-

To the reaction mixture, add Lipase from Candida antarctica B (CAL-B) (100 mg).

-

Continue stirring at 60°C for an additional 16 hours.

-

Monitor the conversion by ¹H-NMR spectroscopy (expect ~61.2% conversion).

-

Separate the immobilized enzyme by filtration and wash the reaction mixture with methyl tert-butyl ether (MTBE, 20 mL).

Step 3: Extraction and Hydrolysis

-

Wash the organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL).

-

To the organic layer, add a 1 M NaOH solution (14.4 mL) in a 10 mL round-bottom flask.

-

Stir the resulting mixture at room temperature for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.

-

After completion, separate the aqueous layer using a separatory funnel.

-

Extract the organic phase three times with a 0.1 M NaOH aqueous solution (1 mL).

Step 4: Ion Exchange and Final Product Isolation

-

To the combined aqueous layers, add Ion exchange resin Merck-III (14.4 g).

-

Stir the mixture for one hour.

-

Wash the resin with water (40 mL).

-

Elute the product with a 1 M HCl aqueous solution (70 mL).

-

Evaporate the hydrochloric acid solution under reduced pressure at 60°C to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the development of novel therapeutic agents. Its primary applications are in peptide synthesis and as a precursor for compounds with potential antiviral activity.

Peptide Synthesis

The incorporation of beta-amino acids like L-beta-Homoalanine into peptides can enhance their stability against enzymatic degradation and introduce specific conformational constraints.[3] This is advantageous in designing peptide-based drugs with improved pharmacokinetic properties.

Potential Anti-HBV Activity

This compound has been identified as a precursor for the synthesis of compounds aimed at treating Hepatitis B Virus (HBV) infection.[4] While specific compounds derived directly from this compound with reported anti-HBV activity are not detailed in the available literature, the general class of molecules is of interest for developing new antiviral therapies.[4]

The general workflow for utilizing L-beta-Homoalanine in drug discovery is outlined below.

Caption: General drug discovery workflow utilizing L-beta-Homoalanine.

Biological Activity and Mechanism of Action

Direct quantitative biological data for this compound is limited in the public domain. Its biological effects are primarily inferred from its role as a structural component in larger molecules.

As an Alanine (B10760859) Derivative

L-beta-Homoalanine is an alanine derivative.[2] Amino acid derivatives are known to have various physiological roles, including influencing the secretion of anabolic hormones and serving as fuel during exercise.[2]

Neuroscience Research

While not directly studied, related beta-amino acids are known to interact with glycine (B1666218) receptors in the central nervous system.[5] This suggests a potential, though unexplored, role for L-beta-Homoalanine in neuroscience research.[3]

Conclusion

This compound is a valuable synthetic building block with potential applications in drug discovery, particularly in the fields of peptide-based therapeutics and antiviral agents. While a detailed synthesis protocol is available, a significant gap exists in the literature regarding its specific quantitative biological activities and mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the utility of this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-beta-Homoalanine Hydrochloride: A Technical Guide to its Stereochemistry and Chiral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride, systematically known as (S)-3-aminobutanoic acid hydrochloride, is a chiral non-proteinogenic β-amino acid derivative. Its structural distinction from its α-amino acid analogue, L-alanine, lies in the position of the amino group, which is attached to the β-carbon (C3) of the butanoic acid backbone. This unique arrangement imparts distinct conformational properties and biological activities, making it a valuable building block in medicinal chemistry and drug development. The chirality at the C3 position is a critical determinant of its biological function and its incorporation into peptidomimetics and other bioactive molecules. This guide provides an in-depth overview of the stereochemical and chiral properties of this compound, including its synthesis, characterization, and methods for determining its enantiomeric purity.

Stereochemistry and Chiral Properties

L-beta-Homoalanine possesses a single stereocenter at the C3 carbon, giving rise to two enantiomers: L-beta-Homoalanine ((S)-3-aminobutanoic acid) and D-beta-Homoalanine ((R)-3-aminobutanoic acid). The "L" designation in this compound refers to its stereochemical relationship to L-glyceraldehyde, which corresponds to the (S) configuration according to the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The precise stereochemical configuration is crucial for its application in peptide synthesis, where it can influence the secondary structure and biological activity of the resulting peptides.[1] The incorporation of β-amino acids like L-beta-Homoalanine can lead to the formation of more stable peptide structures, such as helices and sheets, due to their different backbone conformation compared to α-amino acids.

Logical Relationship of Stereoisomers

Caption: Stereoisomers of beta-Homoalanine.

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Synonyms | (S)-3-Aminobutanoic acid hydrochloride, L-β-HomoAla-OH·HCl | [2] |

| CAS Number | 58610-41-6 | [2] |

| Molecular Formula | C₄H₉NO₂·HCl | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | White powder | [2] |

| Optical Rotation | [α]D²⁵ = +22 ± 2° (c=1 in H₂O) | [2] |

| Purity (by NMR) | ≥ 98% | [2] |

Spectroscopic Data (Related Compounds)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| ¹H NMR | ~3.2 (in D₂O) | Triplet | -CH₂-NH₃⁺ | ||

| ~2.6 (in D₂O) | Triplet | -CH₂-COOH | |||

| ¹³C NMR | ~175 | Singlet | -COOH | [3] | |

| ~34 | Singlet | -CH₂-NH₃⁺ | [3] | ||

| ~31 | Singlet | -CH₂-COOH | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported enzymatic kinetic resolution approach.[4]

Workflow for Synthesis

Caption: Synthesis workflow for L-beta-Homoalanine HCl.

Methodology:

-

Michael Addition: In a round-bottom flask, ethyl crotonate (1 equivalent) and benzylamine (2.2 equivalents) are heated at 60°C for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy to confirm the formation of the racemic β-amino ester.[4]

-

Enzymatic Kinetic Resolution: To the reaction mixture, Lipase from Candida antarctica B (CAL-B) is added. The mixture is stirred at 60°C for 16 hours. The enzyme selectively hydrolyzes the (R)-enantiomer of the N-benzyl protected β-amino ester.[4]

-

Separation: The immobilized enzyme is removed by filtration. The organic solution is washed with a saturated aqueous solution of NaHCO₃ to separate the unreacted (S)-N-benzyl-3-aminobutanoic acid ethyl ester from the hydrolyzed (R)-N-benzyl-3-aminobutanoic acid.[4]

-

Hydrolysis: The organic layer containing the (S)-ester is treated with an aqueous solution of NaOH (1M) and stirred at room temperature for 16 hours to hydrolyze the ester.[4]

-

Purification: The aqueous layer is separated and passed through an ion-exchange resin. The resin is washed with water.[4]

-

Isolation: The desired L-beta-Homoalanine is eluted from the resin with an aqueous solution of HCl (1M). The eluate is then concentrated under reduced pressure to yield this compound as a solid.[4]

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A teicoplanin-based macrocyclic glycopeptide chiral stationary phase, such as an Astec CHIROBIOTIC® T column, is effective for the separation of underivatized amino acid enantiomers.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., water:methanol:formic acid, 30:70:0.02 v/v/v).[6] The exact composition may require optimization for baseline separation.

-

Sample Preparation: A standard solution of racemic Dthis compound and a solution of the this compound sample are prepared in the mobile phase.

-

Analysis: The racemic standard is injected first to determine the retention times of the D and L enantiomers. Subsequently, the sample is injected. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.[5]

-

Quantification: The peak areas for the L and D enantiomers in the sample chromatogram are integrated. The enantiomeric excess is calculated using the formula: % e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Conclusion

The stereochemistry of this compound is a fundamental aspect that dictates its utility in the development of novel therapeutics and research probes. Its (S)-configuration at the β-carbon provides a unique structural motif for the design of peptidomimetics with enhanced stability and specific biological activities. A thorough understanding of its synthesis, characterization, and the methods for ensuring its enantiopurity are essential for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

Scientific Overview of L-beta-Homoalanine Hydrochloride (CAS Number: 58610-41-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

L-beta-Homoalanine hydrochloride, with the CAS number 58610-41-6, is a non-proteinogenic β-amino acid derivative. Its chemical name is (S)-3-aminobutanoic acid hydrochloride. This chiral compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide science. Its structure, featuring an amino group on the β-carbon, imparts unique conformational properties and metabolic stability to molecules that incorporate it.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (3S)-3-aminobutanoic acid;hydrochloride | |

| Synonyms | This compound, (S)-3-aminobutanoic acid hydrochloride, H-β-HoAla-OH·HCl | [1] |

| Molecular Formula | C₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Optical Rotation | [α]D²⁵ = +22 ± 2º (c=1 in H₂O) |

Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on available safety data sheets and may not be exhaustive.[2]

Synthesis and Manufacturing

A documented method for the synthesis of this compound involves a multi-step process starting from ethyl crotonate and benzylamine (B48309). The key steps include a thermal Michael addition, an enzymatic kinetic resolution using a lipase, hydrolysis, and subsequent purification using an ion-exchange resin.[3]

Synthetic Workflow Diagram

Biological Activity and Applications

Role in Peptide Synthesis

The incorporation of L-beta-Homoalanine into peptide chains is a key application. This modification can lead to:

-

Enhanced Proteolytic Stability: The altered backbone structure makes peptides more resistant to degradation by proteases, which can increase their in vivo half-life.

-

Conformational Constraints: The additional methylene (B1212753) group in the backbone can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[4]

-

Improved Pharmacokinetic Properties: By increasing stability and potentially altering polarity, the inclusion of β-amino acids can lead to improved bioavailability and tissue distribution of peptide-based drugs.[5]

Neuroscience Research

(S)-3-aminobutanoic acid is explored in neuroscience for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[6] Research in this area investigates its potential to modulate neuronal excitability. While its precise mechanism of action is not fully elucidated, it is studied for its potential role in conditions related to neuronal signaling.[7]

Antiviral Research

There are reports in the literature suggesting that this compound can be used as a starting material for the synthesis of compounds with potential activity against the Hepatitis B Virus (HBV).[3] These derivatives are designed to enhance the inhibition of the virus, aiming to reduce viral load and slow disease progression.

Conceptual Role in Drug Development

Experimental Protocols

Synthesis of this compound[4]

-

Michael Addition: In a round-bottom flask, ethyl crotonate (20 mmol) and benzylamine (44 mmol) are heated at 60°C and stirred for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy.

-

Enzymatic Resolution: Lipase from Candida antarctica B (CAL-B) is added to the reaction mixture, which is then stirred for an additional 16 hours at 60°C.

-

Separation and Extraction: The enzyme is removed by filtration. The organic solution is washed with a saturated aqueous solution of NaHCO₃.

-

Hydrolysis: An aqueous solution of NaOH (1 M) is added to the organic layer containing the (S)-enantiomer, and the mixture is stirred at room temperature for 16 hours.

-

Purification: The aqueous layer is separated and treated with an ion-exchange resin (Merck-III).

-

Elution and Isolation: The compound is eluted from the resin with a 1 M aqueous solution of HCl. The eluate is evaporated under reduced pressure to yield this compound.

Conclusion

This compound (CAS 58610-41-6) is a specialized chemical intermediate with significant potential in drug discovery and development. Its primary value is as a building block for modifying peptides to enhance their therapeutic properties, including stability, conformation, and pharmacokinetics. While direct quantitative biological data for the compound itself is limited, the extensive research on β-amino acids and their impact on peptide and protein function underscores the importance of this compound in the design of novel therapeutics. Further research is warranted to explore its direct pharmacological effects and to fully elucidate its potential in various therapeutic areas, including neuroscience and antiviral applications.

References

- 1. This compound | 58610-41-6 [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. Page loading... [wap.guidechem.com]

- 4. beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Peptides Containing L-β-Homoalanine

Introduction: The Significance of L-β-Homoalanine in Peptide Chemistry

Peptides are at the forefront of therapeutic innovation, yet their development is often hampered by inherent limitations such as low metabolic stability and conformational flexibility. A key strategy to overcome these challenges is the incorporation of non-proteinogenic amino acids. Among these, L-β-Homoalanine (L-β-hAla), a β-amino acid homologue of L-Alanine, offers significant advantages for drug design.

L-β-Homoalanine is a β-amino acid, meaning its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This contrasts with the 22 proteinogenic α-amino acids where the amino group is on the α-carbon.[1] The "homo" designation indicates that its carbon skeleton has been extended by one methylene (B1212753) group compared to its α-amino acid counterpart.[1][2] This seemingly minor structural alteration has profound implications for the resulting peptide.

Key Advantages of Incorporating L-β-Homoalanine:

-

Enhanced Proteolytic Resistance: The altered backbone structure makes peptide bonds involving L-β-hAla less recognizable by common proteases, significantly increasing the peptide's biological half-life.[1][2]

-

Conformational Constraint: The additional backbone carbon atom influences the peptide's folding, often inducing specific secondary structures like γ-turns, which can be crucial for receptor binding and biological activity.[3]

-

Improved Pharmacological Properties: The inclusion of β-homo amino acids can lead to increased potency, enhanced receptor selectivity, and reduced toxicity, making them highly valuable in the development of peptide-based pharmaceuticals.[2][4]

References

L-beta-Homoalanine Hydrochloride: A Technical Guide to its Application as a Precursor in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine, a non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical research. Provided as a stable hydrochloride salt, this precursor is instrumental in the synthesis of modified peptides and other novel compounds with enhanced therapeutic potential. The incorporation of a β-amino acid structure into a peptide backbone can induce unique conformational constraints, improve metabolic stability by resisting enzymatic degradation, and enhance pharmacokinetic properties.[1][2] Its utility has been noted in the development of therapeutic agents, including compounds designed for the treatment of HBV infection.[3] This guide provides a comprehensive overview of L-beta-Homoalanine hydrochloride, detailing its properties, synthesis, and application in synthetic protocols for creating next-generation therapeutics.

Physicochemical Properties and Specifications

Effective utilization of a precursor in synthesis begins with a thorough understanding of its physical and chemical properties. The data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 58610-41-6 | [4] |

| IUPAC Name | (3S)-3-aminobutanoic acid hydrochloride | [4] |

| Molecular Formula | C₄H₁₀ClNO₂ | [4] |

| Molecular Weight | 139.58 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | ≥97% | [4] |

| Storage Temperature | 4°C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |

Synthesis of the Precursor: this compound

The precursor itself can be synthesized through a multi-step process starting from common laboratory reagents. The following protocol is based on a documented chemoenzymatic method.[3]

Experimental Protocol 1: Synthesis of this compound[3]

-

Michael Addition:

-

In a 5 mL round-bottom flask, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (B48309) (44 mmol, 4.81 mL).

-

Heat the mixture at 60°C with stirring for 30 hours.

-

Monitor the reaction's completion via ¹H-NMR spectroscopy. A typical overall conversion is ~93.0%.

-

-

Enzymatic Resolution:

-

To the reaction mixture, add Lipase from Candida antarctica B (CAL-B) (100 mg).

-

Stir the mixture at 60°C for an additional 16 hours. Monitor conversion by ¹H-NMR spectroscopy (~61.2% conversion).

-

Separate the immobilized enzyme by filtration and wash the reaction mixture with methyl tert-butyl ether (MTBE, 20 mL).

-

-

Extraction and Hydrolysis:

-

Wash the organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL each).

-

Add a 1 M NaOH solution (14.4 mL) to the organic layer.

-

Stir the resulting mixture at room temperature for 16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.

-

-

Purification and Salt Formation:

-

After the reaction is complete, separate the aqueous layer. Extract the organic phase three times with 0.1 M NaOH (1 mL each).

-

To the combined aqueous layers, add Ion exchange resin Merck-III (14.4 g) and stir for one hour.

-

Wash the mixture with water (40 mL).

-

Elute the desired compound with a 1 M HCl aqueous solution (70 mL).

-

Evaporate the hydrochloric acid solution under reduced pressure at 60°C to yield the final product, this compound.

-

Figure 1: Chemoenzymatic synthesis workflow for this compound.

Application in Novel Compound Synthesis: Peptide Coupling

This compound is a key precursor for incorporating a β-amino acid moiety into a peptide chain. This process typically involves neutralizing the hydrochloride salt to free the amine, followed by coupling with an N-terminally protected amino acid that has a chemically activated carboxyl group. The following is a generalized protocol adapted from standard solution-phase peptide synthesis methodologies.[6][7]

Experimental Protocol 2: Dipeptide Synthesis using this compound

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) to this compound using HATU as the coupling agent.

Materials:

-

This compound (or its methyl/ethyl ester)

-

Fmoc-L-alanine (or other N-protected amino acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

Methodology:

-

Preparation of the Free Amine Component:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottomed flask.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.

-

Stir for 15-20 minutes at 0°C. The free amine of L-beta-Homoalanine is now ready for coupling.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid, forming the active ester.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution from Step 2 to the free amine solution from Step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

-

Common Peptide Coupling Reagents

The choice of coupling agent can influence reaction efficiency and yield. Below are common reagents used in peptide synthesis.

| Coupling Agent | Base | Typical Yield (%) | Reference |

| HATU | DIPEA | >90% | [6] |

| HBTU/HOBt | DIPEA | 85-95% | [6] |

| TBTU | DIPEA | 88-96% | [6] |

| DCC/HOBt | DIPEA/TEA | 70-90% | [7] |

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Figure 2: Logical workflow for utilizing L-beta-Homoalanine HCl in peptide coupling.

Signaling Pathways and Broader Applications

The true value of this compound as a precursor lies in the diverse applications of the resulting compounds. By replacing a standard α-amino acid with a β-homo-amino acid, researchers can create peptidomimetics with altered secondary structures and improved resistance to proteases. This strategy is critical in designing long-acting drugs.

Potential Therapeutic Areas:

-

Antivirals: As demonstrated by its use in synthesizing compounds for HBV, incorporating β-amino acids can lead to potent viral inhibitors.[3]

-

Metabolic Disorders & Ergogenics: Amino acid derivatives are recognized for their role in influencing anabolic hormones and serving as fuel during exercise.[8]

-

Neuroscience: Modified amino acids are employed in studies of neurotransmitter function and neuronal signaling, opening avenues for treating neurological disorders.[1]

-

Oncology: The enhanced stability of peptides containing β-amino acids makes them promising candidates for developing targeted cancer therapeutics.[9]

Figure 3: Conceptual diagram of applications stemming from L-beta-Homoalanine HCl.

Conclusion

This compound is a versatile and highly valuable precursor for the synthesis of novel chemical entities, particularly modified peptides. Its ability to impart enhanced stability and unique structural features makes it an essential tool for overcoming common challenges in drug development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to leverage this compound in their pursuit of innovative and effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 58610-41-6 [sigmaaldrich.com]

- 5. This compound | 58610-41-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of L-beta-Homoalanine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation. L-beta-homoalanine, a β-amino acid homolog of L-alanine, is a valuable building block for these purposes. Its incorporation can lead to peptides with improved pharmacokinetic profiles and novel biological activities.[1][2] These application notes provide detailed protocols for the successful incorporation of Fmoc-L-beta-homoalanine-OH into peptide sequences using solid-phase peptide synthesis (SPPS).

Challenges and Considerations

The primary challenge in incorporating L-beta-homoalanine, as with other β-amino acids, lies in its steric hindrance compared to α-amino acids. This can lead to slower and less efficient coupling reactions.[3] To overcome this, the use of more potent coupling reagents and optimized reaction conditions, such as microwave-assisted synthesis, is often necessary to achieve high coupling efficiency.[2][4]

Key Materials and Reagents

-

Fmoc-L-beta-homoalanine-OH (ensure high purity, ≥99.5%)[5]

-

Standard Fmoc-protected α-amino acids

-

Rink Amide or Wang resin

-

Coupling reagents: HATU, HBTU, or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing L-beta-homoalanine.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF.

- Add 20% piperidine in DMF to the resin.

- Agitate for 5 minutes.

- Drain the solution.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. L-beta-Homoalanine Coupling:

- In a separate vial, dissolve Fmoc-L-beta-homoalanine-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.

- Pre-activate the mixture for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[6]

- Monitor the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]

4. Washing:

- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).

5. Chain Elongation:

- Repeat steps 2-4 for the subsequent amino acid couplings.

6. Final Fmoc Deprotection:

- After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

- Wash the resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide under vacuum.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids like L-beta-homoalanine.[8]

1. Resin Swelling and Deprotection:

- Swell the resin and perform Fmoc deprotection as described in the manual protocol. Microwave heating can be applied during deprotection to reduce the time to approximately 3-5 minutes.[8]

2. Microwave-Assisted Coupling of L-beta-Homoalanine:

- Prepare the activated Fmoc-L-beta-homoalanine-OH solution as described in the manual protocol.

- Add the solution to the resin in a microwave-compatible reaction vessel.

- Apply microwave irradiation (e.g., 20-40W, max temperature 75-90°C) for 5-10 minutes.[7]

- Monitor the coupling reaction with a Kaiser test.

3. Subsequent Steps:

- Continue the synthesis, cleavage, and deprotection steps as outlined in the manual protocol.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the incorporation of L-beta-homoalanine. Note that these values are illustrative and may require optimization based on the specific peptide sequence and synthesis scale.

Table 1: Recommended Coupling Conditions for Fmoc-L-beta-homoalanine-OH

| Parameter | Manual SPPS | Microwave-Assisted SPPS |

| Coupling Reagent | HATU, HBTU, or PyBOP | HATU or HCTU |

| Equivalents of Amino Acid | 3 - 5 | 3 - 5 |

| Equivalents of Coupling Reagent | 2.9 - 4.5 | 2.9 - 4.5 |

| Equivalents of Base (DIPEA) | 6 - 10 | 6 - 10 |

| Reaction Time | 1 - 4 hours | 5 - 10 minutes |

| Temperature | Room Temperature | 75 - 90 °C |

Table 2: Expected Purity and Yield

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% | May require double coupling for difficult sequences. Monitoring with a Kaiser test is crucial. |

| Crude Peptide Purity (by HPLC) | 60-85% | Sequence-dependent. Purification by preparative HPLC is typically required. |

| Overall Yield | 40-70% | Highly dependent on the peptide length and sequence. |

Mandatory Visualizations